molecular formula C12H21N B8420185 2-Methylene-3,5,7-trimethyloctanenitrile

2-Methylene-3,5,7-trimethyloctanenitrile

Cat. No.: B8420185
M. Wt: 179.30 g/mol
InChI Key: YARSYKYMPFROQQ-UHFFFAOYSA-N
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Description

2-Methylene-3,5,7-trimethyloctanenitrile (C₁₂H₁₉N) is a branched aliphatic nitrile featuring a methylene group at the 2-position and methyl substituents at the 3, 5, and 7 positions. Its synthesis involves the reduction of a cyano ester intermediate (VI) to a cyano alcohol (VII) using sodium borohydride in ethanol, followed by dehydration with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous methylene chloride to yield the final product (VIII) .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

3,5,7-trimethyl-2-methylideneoctanenitrile

InChI

InChI=1S/C12H21N/c1-9(2)6-10(3)7-11(4)12(5)8-13/h9-11H,5-7H2,1-4H3

InChI Key

YARSYKYMPFROQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(C)C(=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-Hydroxymethyl-3,5,7-trimethyloctanenitrile (VII)

The precursor to 2-methylene-3,5,7-trimethyloctanenitrile, 2-hydroxymethyl-3,5,7-trimethyloctanenitrile (VII) , differs by the presence of a hydroxymethyl group instead of a methylene group. Key distinctions include:

  • Reactivity : The hydroxymethyl group in VII allows for further functionalization (e.g., esterification or oxidation), whereas the methylene group in VIII may confer susceptibility to polymerization or electrophilic addition .
  • Solubility: VII, being more polar due to the hydroxyl group, is likely soluble in polar solvents like ethanol, while VIII’s nonpolar methylene group may enhance solubility in hydrophobic media (e.g., methylene chloride).

Comparison with Other Branched Nitriles and Alkanes

  • 3-Ethyl-2,4,5-trimethyloctane: A branched alkane (C₁₃H₂₈) with ethyl and methyl substituents. However, its solubility data (tested at 50 mg/mL in unspecified media) suggest moderate hydrophobicity, comparable to aliphatic nitriles .
  • Propionitrile (C₃H₅N) : A simple nitrile with linear structure. Propionitrile’s higher volatility (boiling point: 97°C) compared to VIII (predicted higher due to branching) may limit its stability in perfumery applications .
Table 2: General Properties of Selected Compounds
Compound Molecular Formula Key Functional Groups Boiling Point (Predicted) Key Applications
This compound C₁₂H₁₉N Nitrile, Methylene ~250–300°C (estimated) Perfumery, Specialty chems
3-Ethyl-2,4,5-trimethyloctane C₁₃H₂₈ Alkane ~200–220°C (estimated) Solvents, Fuels
Propionitrile C₃H₅N Nitrile 97°C Organic synthesis

Research Findings and Limitations

  • Synthetic Efficiency : The use of DBU in VIII’s synthesis ensures high dehydration efficiency, avoiding side reactions common in traditional acid-catalyzed methods .
  • Data Gaps: No explicit comparative studies on the olfactory properties, toxicity, or thermal stability of VIII versus analogs were found in the provided evidence.
  • Inferred Properties : The branched structure of VIII likely enhances steric hindrance, reducing reactivity compared to linear nitriles like propionitrile.

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